2-Phenoxyethyl 2-methoxypropanoate
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Overview
Description
2-Phenoxyethyl 2-methoxypropanoate is an organic compound with the molecular formula C12H16O4. It is an ester formed from the reaction of 2-phenoxyethanol and 2-methoxypropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 2-methoxypropanoate typically involves the esterification of 2-phenoxyethanol with 2-methoxypropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced separation techniques such as distillation columns and crystallizers ensures the purity of the final product. Additionally, the reaction conditions are optimized to minimize by-products and maximize the yield of the desired ester .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 2-methoxypropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-phenoxyethanol and 2-methoxypropanoic acid.
Oxidation: The phenoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2-Phenoxyethanol and 2-methoxypropanoic acid.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenoxyethyl 2-methoxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 2-methoxypropanoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing 2-phenoxyethanol and 2-methoxypropanoic acid. These metabolites can then interact with various biological pathways, potentially exerting antimicrobial or other biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethyl 2-methylpropanoate: Similar structure but with a methyl group instead of a methoxy group.
2-Phenoxyethyl acetate: Similar ester structure but with an acetate group.
2-Phenoxyethyl butyrate: Similar ester structure but with a butyrate group.
Uniqueness
2-Phenoxyethyl 2-methoxypropanoate is unique due to the presence of both phenoxy and methoxy groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups can provide distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
60359-75-3 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-phenoxyethyl 2-methoxypropanoate |
InChI |
InChI=1S/C12H16O4/c1-10(14-2)12(13)16-9-8-15-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
QNPOMXORZCQOAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCOC1=CC=CC=C1)OC |
Origin of Product |
United States |
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